N-Acetyl-Calicheamicin

Catalog No.
S001688
CAS No.
108212-76-6
M.F
C57H76IN3O22S4
M. Wt
1410.39
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-Calicheamicin

CAS Number

108212-76-6

Product Name

N-Acetyl-Calicheamicin

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

Molecular Formula

C57H76IN3O22S4

Molecular Weight

1410.39

InChI

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1

SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

Description

N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic.Target: AntibacterialN-Acetyl-Calicheamicin is a a derivative of Calicheamicin. Calicheamicin is a naturally occurring hydrophobic enediyne antibiotic that was isolated from the actinomycete Micromonospora echinospora calichensis. Calicheamicin can interfere with biological processes not simply by cleaving free DNA but also by displacing a DNA-binding protein through competition or modulation of DNA structure.

N-Acetyl-Calicheamicin (N-Acetyl-Calicheamicin γ) is a potent derivative of the antitumor antibiotic Calicheamicin [, ]. Here's a breakdown of its scientific research applications:

DNA Damaging Mechanism:

N-Acetyl-Calicheamicin belongs to a class of compounds called enediynes. These molecules have a unique structure that allows them to cleave DNA strands, leading to cell death [, ]. This DNA damaging property makes N-Acetyl-Calicheamicin a valuable tool for studying DNA repair mechanisms and the development of new anti-cancer drugs [].

Antibody-Drug Conjugate (ADC) Development:

Due to its potent cytotoxicity, N-Acetyl-Calicheamicin is being explored for the development of Antibody-Drug Conjugates (ADCs) []. ADCs are targeted therapies that combine a monoclonal antibody with a cytotoxic agent. The antibody specifically binds to cancer cells, while the cytotoxic agent delivers a lethal dose of the drug to the targeted cells. Researchers are investigating N-Acetyl-Calicheamicin as a cytotoxin component of ADCs for the treatment of various cancers [].

XLogP3

2

Dates

Modify: 2023-08-15
[1]. Stasi R, et al. Gemtuzumab ozogamicin in the treatment of acute myeloid leukemia. Cancer Treat Rev. 2008 Feb;34(1):49-60.

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